ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
Overview
Description
Ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate is a complex organic compound that features a pyrazole ring, a bromobenzyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-bromobenzyl chloride in the presence of a base.
Formation of the Amide Bond: The amide bond is formed by reacting the bromobenzyl-pyrazole intermediate with 4-aminobenzoic acid.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the bromobenzyl group.
Reduction: Reduction reactions can target the carbonyl group or the bromobenzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring or the bromobenzyl group.
Reduction: Reduced forms of the carbonyl group or the bromobenzyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell death.
Comparison with Similar Compounds
Ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-bromobenzoate: Lacks the pyrazole ring and the amide linkage, making it less complex.
4-Aminobenzoic Acid Derivatives: These compounds have similar structural features but may lack the bromobenzyl group or the pyrazole ring.
Pyrazole Derivatives: Compounds with a pyrazole ring but different substituents, which may have different biological activities.
This compound’s unique combination of functional groups and structural features makes it a valuable molecule for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 4-[[1-[(4-bromophenyl)methyl]pyrazol-4-yl]carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-2-28-19(26)15-5-9-17(10-6-15)23-20(27)24-18-11-22-25(13-18)12-14-3-7-16(21)8-4-14/h3-11,13H,2,12H2,1H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQCUJXVIVXQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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